molecular formula C7H5BrClNO2 B3046172 Methyl 6-bromo-4-chloropicolinate CAS No. 1206249-92-4

Methyl 6-bromo-4-chloropicolinate

Cat. No.: B3046172
CAS No.: 1206249-92-4
M. Wt: 250.48
InChI Key: KRDPFHXBTUKXIS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 4 on the pyridine ring are substituted with bromine and chlorine atoms, respectively. This compound is often used in organic synthesis and research due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromo-4-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of methyl picolinate. The process typically includes:

    Bromination: Methyl picolinate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-chloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate) and boron reagents (e.g., phenylboronic acid) are commonly used under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted picolinates can be obtained.

    Coupling Products: Aryl or vinyl-substituted picolinates are typically formed through coupling reactions.

Scientific Research Applications

Methyl 6-bromo-4-chloropicolinate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Researchers use it to develop new drug candidates by modifying its structure to enhance biological activity.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-chloropicolinate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product.

Comparison with Similar Compounds

    Methyl 6-bromo-4-fluoropicolinate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 6-chloro-4-bromopicolinate: Similar structure but with reversed positions of bromine and chlorine.

Uniqueness: Methyl 6-bromo-4-chloropicolinate is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.

Properties

IUPAC Name

methyl 6-bromo-4-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDPFHXBTUKXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250776
Record name Methyl 6-bromo-4-chloro-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206249-92-4
Record name Methyl 6-bromo-4-chloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206249-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-chloro-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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